molecular formula C8H9N3O2 B8628420 3-Guanidinobenzoic acid

3-Guanidinobenzoic acid

Cat. No.: B8628420
M. Wt: 179.18 g/mol
InChI Key: STUCMBRFCQKITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are organic compounds where a carboxyl group (-COOH) is directly bonded to an aromatic ring. britannica.comvedantu.comThis arrangement gives them a unique set of properties. They are typically crystalline solids with high melting points and exhibit acidity that is slightly stronger than their aliphatic counterparts, like acetic acid. britannica.comslideshare.netThe carboxyl group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions and directs incoming substituents to the meta position. britannica.comvedantu.comnumberanalytics.com 3-Guanidinobenzoic acid fits within this class, with its carboxylic acid group imparting the characteristic acidity and reactions of this functional group. britannica.comnumberanalytics.comThe presence of the second functional group, the guanidino group, at the meta position relative to the carboxyl group, further influences the molecule's electronic properties and reactivity. This dual functionality is key to its role in interacting with biological targets.

Overview of Guanidine (B92328) Moiety Significance in Chemical Biology

The guanidine group, and its protonated form, the guanidinium (B1211019) ion, is of immense importance in biological systems. nih.govsci-hub.seIt is famously found in the side chain of the amino acid arginine and is a recurring motif in many natural products and synthetic compounds with therapeutic potential. researchgate.net The significance of the guanidinium group stems from several key features:

High Basicity : Guanidine is a strong organic base, meaning it is protonated and positively charged over a wide physiological pH range. sci-hub.se* Hydrogen Bonding : The planar, Y-shaped guanidinium group can act as a hydrogen bond donor, forming strong, specific, non-covalent interactions with negatively charged groups like carboxylates and phosphates found in biological macromolecules. sci-hub.senih.gov* Molecular Recognition : These charge-pairing and hydrogen-bonding capabilities allow guanidinium-containing molecules to bind effectively to the active sites of enzymes or receptors, playing a crucial role in molecular recognition and catalysis. researchgate.netnih.gov The presence of this highly functional group in this compound is a primary driver of its investigation as a bioactive compound, particularly as an enzyme inhibitor. nih.govacs.org

Historical Perspective of this compound Research

The synthesis of this compound was reported in the scientific literature as early as 1975. nih.govebi.ac.ukEarly interest in guanidinobenzoic acid derivatives included their investigation as inhibitors of proteases like trypsin. google.comHowever, a significant portion of the academic focus on the meta isomer, this compound, emerged from research into influenza virus inhibitors.

A pivotal study in 1995 identified this compound as a potent inhibitor of influenza virus sialidase (also known as neuraminidase), an enzyme crucial for viral replication. This research highlighted that the compound provided a new lead for structure-based drug design. Subsequent research by the same group and others further explored derivatives of benzoic acid, including those with guanidino groups, to optimize their inhibitory activity against neuraminidase. acs.orgresearchgate.netacs.orgnih.govFor example, a derivative, 4-(acetylamino)-3-guanidinobenzoic acid, was found to be a highly potent inhibitor of N9 neuraminidase. acs.orgresearchgate.netresearchgate.netThis body of work solidified the importance of the guanidinobenzoic acid scaffold in the design of enzyme inhibitors.

Physicochemical Properties of this compound

Property Value Source
IUPAC Name 3-(diaminomethylideneamino)benzoic acid nih.gov
Molecular Formula C₈H₉N₃O₂ nih.gov
Molecular Weight 179.18 g/mol nih.gov
XLogP3-AA -0.1 nih.gov

Reported Biological Activity of Guanidinobenzoic Acid Derivatives

Compound Target Enzyme Activity (IC₅₀) Source
This compound Influenza Sialidase 10 µM
4-(acetylamino)-3-guanidinobenzoic acid N9 Neuraminidase 2.5 µM acs.orgresearchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diaminomethylideneamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-8(10)11-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)(H4,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUCMBRFCQKITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C(N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for 3-Guanidinobenzoic Acid

The primary and most well-documented method for synthesizing this compound involves the chemical transformation of 3-aminobenzoic acid precursors. This approach is favored for its directness and the ready availability of the starting materials.

Synthesis from 3-Aminobenzoic Acid Precursors

The conversion of 3-aminobenzoic acid to this compound is typically achieved through a guanidination reaction. This process involves treating 3-aminobenzoic acid or its esters with a guanidinylating agent, most commonly cyanamide (B42294), in the presence of an acid catalyst. google.comtandfonline.com

A representative procedure involves dissolving 3-aminobenzoic acid in ethanol (B145695), followed by the addition of hydrochloric acid. To this acidic solution, cyanamide is added, and the mixture is heated to facilitate the reaction. google.com The reaction transforms the amino group of the benzoic acid into a guanidino group, yielding this compound, which is often isolated as its hydrochloride salt to improve stability and handling. google.com

Similarly, the ethyl ester of this compound can be synthesized by starting with ethyl 3-aminobenzoate. The reaction with cyanamide and concentrated hydrochloric acid in ethanol, followed by treatment with ammonium (B1175870) nitrate (B79036), yields this compound ethyl ester nitrate. tandfonline.comnih.gov

Reaction Conditions and Optimization Strategies

The efficiency of the guanidination of 3-aminobenzoic acid is influenced by several factors, including temperature, reaction time, and the stoichiometry of the reactants. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

For the synthesis of this compound hydrochloride, a typical protocol involves heating the reaction mixture of 3-aminobenzoic acid, hydrochloric acid, and cyanamide in ethanol at approximately 75°C for 5 to 7 hours. google.com An analogous procedure for the para-isomer, p-guanidinobenzoic acid, specifies heating to 80°C and refluxing for 6.5 hours, suggesting that elevated temperatures are beneficial for driving the reaction to completion. google.com

ParameterConditionSource
Starting Material 3-Aminobenzoic acid google.com
Reagents Cyanamide, Hydrochloric acid google.com
Solvent Ethanol google.com
Temperature 75 ± 3 °C google.com
Reaction Time 5 - 7 hours google.com
Purification Recrystallization from ethanol google.com

Synthesis of Guanidinobenzoic Acid Derivatives

The modification of the this compound scaffold allows for the synthesis of a diverse range of derivatives. These modifications can be strategically designed to alter the molecule's physicochemical properties.

Introduction of Aromatic Substituents

Aromatic substituents can be introduced onto the this compound framework to explore structure-activity relationships. One approach involves the reaction of a guanidinobenzoic acid ester with other molecules to build more complex structures. For instance, derivatives of the isomeric 4-guanidinobenzoic acid have been synthesized where an arylpyrimidinyl group is attached to the nitrogen that will become part of the guanidino group. This involves reacting ethyl 4-guanidinobenzoate nitrate with a 3-(dimethylamino)-1-arylprop-2-en-1-one in the presence of a base. tandfonline.comnih.gov This general strategy could be applied to the 3-guanidino isomer to generate analogous derivatives.

Acylamino and Carboxyamino Derivatization Pathways

The introduction of acylamino and carboxyamino groups can significantly impact the properties of this compound.

Acylamino Derivatization: A notable example of acylamino derivatization is the synthesis of 4-(acetylamino)-3-guanidinobenzoic acid. acs.orgresearchgate.net This compound serves as a lead structure in medicinal chemistry research. nih.govacs.org The synthesis involves starting with a precursor that already contains the acetylamino group, such as 4-acetylamino-3-aminobenzoic acid, which is then subjected to guanidination.

Carboxyamino Derivatization: The synthesis of carboxyamino derivatives, such as 4-(carboxyamino)-3-guanidino-benzoic acid, has also been explored, primarily through computational studies that confirm its structural feasibility. nih.govajchem-b.comresearchgate.netajchem-b.com The synthesis of such a compound would likely proceed by reacting a suitable aminoguanidinobenzoic acid precursor with a reagent that can introduce the carboxyamino group, for example, through the use of phosgene (B1210022) or its equivalents followed by hydrolysis, or by coupling with an appropriately protected amino acid.

Pyrrolidinone Moiety Integration

The integration of a pyrrolidinone ring represents a significant structural modification of the this compound scaffold. Research has shown that replacing the N-acetyl group of 4-(N-acetylamino)-3-guanidinobenzoic acid with a 2-pyrrolidinone (B116388) ring can lead to compounds with interesting biological profiles. nih.govacs.org The synthesis of such derivatives involves designing a multi-step pathway where a pyrrolidinone-containing aniline (B41778) precursor is constructed and then subjected to guanidination to yield the final product. nih.gov Further modifications, such as the introduction of hydroxymethyl or bis(hydroxymethyl) substituents on the pyrrolidinone ring, have been achieved, demonstrating the versatility of this synthetic approach.

Derivative TypeExample CompoundKey Synthetic FeatureSource
Aromatic Substituent 4-((4-Arylpyrimidin-2-yl)amino)benzoic acid derivativesReaction of guanidinobenzoate ester with arylpropenone tandfonline.comnih.gov
Acylamino 4-(Acetylamino)-3-guanidinobenzoic acidGuanidination of an acetylamino-aminobenzoic acid precursor acs.orgresearchgate.net
Carboxyamino 4-(Carboxyamino)-3-guanidino-benzoic acidExistence confirmed computationally; synthetic route inferred nih.govajchem-b.comresearchgate.netajchem-b.com
Pyrrolidinone Moiety 1-(4-Carboxy-2-guanidinophenyl)pyrrolidin-2-oneReplacement of an N-acetyl group with a pyrrolidinone ring nih.govacs.org

Purity Assessment and Isolation Techniques

The isolation and purification of this compound and its derivatives are crucial for ensuring the quality and reliability of subsequent applications. A variety of standard and advanced techniques are employed for this purpose.

Isolation Techniques A common method for isolating guanidinobenzoic acid derivatives from a reaction mixture involves precipitation and crystallization. google.com The product can be isolated by filtering crystals that precipitate directly from the reaction mixture. Alternatively, the pH of the reaction mixture can be adjusted; for example, adding an aqueous solution of sodium bicarbonate can cause the product to crystallize as a carbonate salt, which can then be collected by filtration. google.com This carbonate salt can be converted to other acid addition salts if desired. google.com Recrystallization from a suitable solvent system, such as a methanol-diethyl ether mixture, is a standard method for further purification. google.com In some processes, pyridine (B92270) is used as a solvent for purification, which can yield products with very high purity. google.com

Purity Assessment The purity of this compound and its derivatives is typically assessed using chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for determining the purity of guanidinobenzoic acid compounds. For instance, the purity of 4-guanidinobenzoic acid hydrochloride has been reported to be ≥99% as determined by HPLC. chemimpex.com Similarly, a preparation method for a derivative of 4-guanidinobenzoic acid achieved a purity of over 99% as measured by HPLC. google.com This technique is equally applicable to the 3-isomer.

Chromatography of Guanidino Compounds: Specific chromatographic methods have been developed for the analysis of guanidino compounds. Ion chromatography (IC) using a resorcinarene-based stationary phase and a methanesulfonic acid eluent has been successfully used to separate various guanidino compounds, including guanidinobenzoic acid (GBA). researchgate.net Detection can be achieved using integrated pulsed amperometric detection (IPAD), with detection limits in the range of 5-30 μg L⁻¹. researchgate.net

Micellar Electrokinetic Capillary Chromatography (MEKC): This is another advanced technique used for the rapid analysis of guanidino compounds after derivatization with a reagent like benzoin. researchgate.net

Titrimetric Analysis: For salt forms like the hydrochloride, classical titrimetric analysis can be used to determine purity. A purity of ≥97.0% has been reported for 4-guanidinobenzoic acid hydrochloride using this method. vwr.com

Elemental Analysis: This technique provides information on the elemental composition of the compound, serving as a fundamental check of purity and structural integrity. It is often reported alongside spectroscopic data in the characterization of novel derivatives. google.com

Technique Purpose Reported Findings/Application Citation
Crystallization Isolation & PurificationPrecipitation by pH adjustment (e.g., with NaHCO₃); Recrystallization from methanol/diethyl ether. google.com
HPLC Purity AssessmentPurity of >99% has been achieved for related compounds. google.comchemimpex.com
Ion Chromatography (IC) Separation & DetectionSeparation of guanidino compounds with detection limits of 5-30 μg L⁻¹. researchgate.net
Titrimetric Analysis Purity AssessmentPurity of ≥97.0% determined for the hydrochloride salt. vwr.com
Elemental Analysis Purity & CompositionUsed to confirm the calculated elemental composition of new derivatives. google.com

Computational and Theoretical Chemistry Studies of Guanidinobenzoic Acid Compounds

Quantum Chemical Parameter Determination

The determination of quantum chemical parameters is fundamental to predicting the behavior of a molecule. These calculations provide insights into the electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations

For related compounds, researchers have employed DFT methods, such as B3LYP with a 6-311G basis set, and the Hartree-Fock (HF) method with a 6-31G basis set, to obtain optimized geometric structures and quantum chemical parameters. ajchem-b.comresearchgate.net These calculations are foundational for all other theoretical analyses, providing the lowest energy structure of the molecule.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the electrophilic and nucleophilic sites of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic attack (negative potential, typically colored in shades of red) and nucleophilic attack (positive potential, shown in blue). For the derivative 4-(carboxyamino)-3-guanidino-benzoic acid, MEP analysis has been used to understand its intermolecular interactions. ajchem-b.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. actascientific.com A large energy gap suggests high stability and low reactivity. For derivatives of 3-Guanidinobenzoic acid, FMO analysis has been crucial in assessing electronic and optical properties. ajchem-b.combiointerfaceresearch.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No specific data is available in the search results for this compound. The table structure is provided as an example of how such data would be presented.

Parameter Method Energy (eV)
EHOMO B3LYP/6-311G Data not available
ELUMO B3LYP/6-311G Data not available

Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). actascientific.com These descriptors have been calculated for related compounds to understand their chemical behavior. ajchem-b.comactascientific.com

Table 2: Hypothetical Global Chemical Reactivity Descriptors for this compound No specific data is available in the search results for this compound. The table structure is for illustrative purposes.

Descriptor Formula Value
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Electronegativity (χ) (I+A)/2 Data not available
Chemical Potential (μ) -(I+A)/2 Data not available
Global Hardness (η) (I-A)/2 Data not available
Global Softness (S) 1/(2η) Data not available

Natural Bond Orbital (NBO) Analysis and Mulliken Atomic Charges

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "Lewis-like" structures. wikipedia.orgnih.gov It examines charge transfer and intermolecular interactions. Mulliken atomic charge analysis calculates the distribution of charge among the atoms in a molecule, which is essential for understanding its electrostatic interactions. researchgate.net Both NBO and Mulliken charge analyses have been reported for derivatives, yielding insights into intramolecular charge transfer and stability. ajchem-b.comresearchgate.net

Table 3: Hypothetical Mulliken Atomic Charges for this compound No specific data is available in the search results for this compound. The table is for demonstration purposes.

Atom Charge (a.u.) - B3LYP/6-311G Charge (a.u.) - HF/6-31G
C1 Data not available Data not available
N(guanidinium) Data not available Data not available
O(carboxyl) Data not available Data not available

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis involves finding the most stable three-dimensional arrangement of a molecule. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, is optimized to find the structure with the minimum energy. ajchem-b.com This optimized geometry is the starting point for most other computational studies. While the PubChem database provides a computed 3D conformer for this compound, a detailed academic study on its conformational landscape and optimized geometry under different theoretical levels is not present in the provided search results.

Table 4: Hypothetical Optimized Geometrical Parameters for this compound No specific data is available in the search results for this compound. This table format is an example.

Parameter Bond/Angle B3LYP/6-311G HF/6-31G
Bond Length (Å) C-N Data not available Data not available
Bond Length (Å) C=O Data not available Data not available
Bond Angle (°) C-C-C Data not available Data not available

Theoretical Spectroscopic Prediction

Theoretical predictions of spectra are crucial for understanding the relationship between molecular structure and its spectroscopic signatures.

The vibrational frequencies for 4-(carboxyamino)-3-guanidino-benzoic acid were calculated to understand its fundamental vibrational modes. ajchem-b.com The molecular structure of this compound possesses 75 fundamental modes of vibration. ajchem-b.com Key vibrational assignments from the DFT-B3LYP/6-311G calculations include:

N-H Stretching: The symmetric N-H stretching mode was calculated at 3385 cm⁻¹ (scaled). ajchem-b.com

O-H Stretching: The O-H stretching vibrations were predicted at 3537 cm⁻¹ and 3570 cm⁻¹ (scaled). ajchem-b.com

C-H Stretching: Aromatic C-H symmetric stretching modes were computed in the range of 3094-3129 cm⁻¹ (scaled). ajchem-b.com

C=O Stretching: The symmetric stretching of the carbonyl group (C=O) was identified at 1626 cm⁻¹ (scaled). ajchem-b.com

C=N Stretching: The C=N symmetric stretching mode, coupled with NH₂ scissoring, was assigned to the calculated frequency at 1598 cm⁻¹ (scaled). ajchem-b.com

A selection of computed vibrational frequencies and their assignments for 4-(carboxyamino)-3-guanidino-benzoic acid is presented below.

Table 1: Selected Computed Vibrational Frequencies (cm⁻¹) for 4-(carboxyamino)-3-guanidino-benzoic acid

Mode No. Unscaled Frequency (B3LYP) Scaled Frequency (B3LYP) Assignment
61 1654 1598 C=N Symmetry Stretching; NH₂ Scissoring
63 1683 1626 C=O Symmetry Stretching
66 3203 3094 C-H Symmetry Stretching
69 3504 3385 N-H Symmetry Stretching
70 3606 3484 NH₂ Symmetry Stretching

Source: Advanced Journal of Chemistry, Section B ajchem-b.com

The prediction of NMR chemical shifts is a valuable tool for the structural elucidation of organic compounds. researchgate.net For 4-(carboxyamino)-3-guanidino-benzoic acid, ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311G level of theory. researchgate.netactascientific.com The GIAO method is a widely used and reliable approach for computing NMR shielding tensors. gaussian.com The calculations provide theoretical chemical shift values that can be correlated with experimental data to confirm molecular structures. researchgate.net Each nucleus in the molecule is chemically distinct due to its unique electronic environment, resulting in different chemical shift values. researchgate.net

The electronic absorption properties of 4-(carboxyamino)-3-guanidino-benzoic acid were investigated using Time-Dependent Density Functional Theory (TD-DFT) calculations at the B3LYP/6-311G level in the gas phase. ajchem-b.com This method is used to explore the molecule's excited states and predict its electronic absorption spectrum. actascientific.comresearchgate.net The analysis reveals the transitions from the ground state to excited states, characterized by their excitation energies, absorption wavelengths (λ), and oscillator strengths (f). ajchem-b.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was calculated to be 5.0 eV, indicating a stable structure. actascientific.com

Table 2: Computed Electronic Absorption Properties for 4-(carboxyamino)-3-guanidino-benzoic acid

Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
3.49 355 0.311

Source: Advanced Journal of Chemistry, Section B ajchem-b.com and Acta Scientific Pharmaceutical Sciences actascientific.com

Evaluation of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties is essential for the development of new materials for optoelectronic applications, such as optical signal processing and laser technology. ajchem-b.comactascientific.com The NLO response of 4-(carboxyamino)-3-guanidino-benzoic acid was evaluated by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) using the DFT/B3LYP/6-311G method. ajchem-b.comajchem-b.com A high dipole moment can be indicative of strong NLO characteristics. ajchem-b.com The first hyperpolarizability (β) is a critical parameter for quantifying the second-order NLO response of a molecule. actascientific.com The computed values indicate that the compound possesses significant NLO properties. researchgate.net

Table 3: Calculated NLO Properties of 4-(carboxyamino)-3-guanidino-benzoic acid

Parameter Value (B3LYP/6-311G) Unit
Dipole Moment (µ) 1.839 Debye
Mean Polarizability (α) -11.69 x 10⁻²⁴ esu

Source: Advanced Journal of Chemistry, Section B ajchem-b.com

Thermodynamic Property Calculations

Theoretical calculations of thermodynamic properties provide insights into the stability and reactivity of molecules at different temperatures. researchgate.net The thermodynamic parameters for 4-(carboxyamino)-3-guanidino-benzoic acid, such as entropy (S), heat capacity at constant pressure (Cp,m), and enthalpy (H), were computed at the DFT-B3LYP/6-311G level of theory. ajchem-b.comajchem-b.com These properties were calculated based on vibrational analysis at a standard temperature of 298.15 K. The calculations demonstrate the relationship between temperature and these thermodynamic functions, showing that as temperature increases, the properties also increase due to the enhancement of molecular vibrational intensities. ajchem-b.com

Table 4: Calculated Thermodynamic Properties of 4-(carboxyamino)-3-guanidino-benzoic acid at 298.15 K

Parameter Value (B3LYP/6-311G) Unit
Total Entropy (S) 148.62 Cal/Mol-K
Heat Capacity (Cp,m) 71.43 Cal/Mol-K

Source: Advanced Journal of Chemistry, Section B ajchem-b.com

Enzyme Inhibition Mechanisms and Structure Activity Relationships of Guanidinobenzoic Acid Derivatives

Influenza Virus Neuraminidase (Sialidase) Inhibition

The inhibition of influenza virus neuraminidase by 3-Guanidinobenzoic acid derivatives is a key area of research in the development of novel antiviral agents. These compounds have been designed to interact with the highly conserved active site of the neuraminidase enzyme, which is crucial for the release of progeny virions from infected host cells.

Binding Site Interactions (e.g., Glycerol-Binding Subsite, Glu-276, Glu-119)

The active site of influenza neuraminidase is comprised of a number of highly conserved amino acid residues that play critical roles in substrate binding and catalysis. For sialic acid, the natural substrate, the glycerol side chain is known to interact with a specific subsite. Notably, the hydroxyl groups of the glycerol moiety form hydrogen bonds with the conserved acidic residue Glu-276 nih.gov. Another key residue, Glu-119, is located at the entrance to a pocket that accommodates the 4-hydroxyl group of sialic acid nih.gov.

In the context of this compound derivatives, a significant discovery has been their novel mode of interaction within the active site. Contrary to initial predictions, a potent inhibitor from this class was found to occupy the glycerol-binding subsite, a region of the active site not typically targeted by guanidino-containing inhibitors nih.gov. This unexpected binding orientation highlights the versatility of the benzoic acid scaffold in exploring different regions of the neuraminidase active site. While the guanidino group of the highly effective inhibitor zanamivir interacts with a pocket formed by Glu-119, Asp-151, and Glu-227, the guanidino group of certain this compound derivatives has been observed to interact with a negatively charged pocket created by Asp-152, Glu-120, and Glu-229 nih.govnih.gov.

Allosteric Modulation and Novel Binding Orientations

A fascinating aspect of the interaction between certain this compound derivatives and influenza neuraminidase is the induction of conformational changes in the enzyme, leading to novel binding orientations and the formation of new binding pockets. X-ray crystallographic analysis of 4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid in complex with neuraminidase revealed that the binding of its lipophilic side chain induces a significant movement of the Glu-278 residue to interact with Arg-226 nih.gov. This movement results in the creation of a previously unobserved hydrophobic pocket, which accommodates the lipophilic substituent of the inhibitor nih.gov. This finding suggests a degree of plasticity in the neuraminidase active site that can be exploited for the design of new, potent inhibitors.

Furthermore, the observation that a this compound derivative binds to the glycerol-binding subsite, as opposed to the subsite that binds the guanidino group of zanamivir, represents a significant discovery of a novel binding orientation nih.gov. This unexpected finding provides a new template for the design of inhibitors that interact with the neuraminidase active site in a non-traditional manner, potentially offering advantages in overcoming drug resistance. The orientation of 4-(acetylamino)-3-guanidinobenzoic acid in the active site was not what was predicted from the known binding of other guanidino-containing inhibitors researchgate.net.

Structure-Activity Relationship (SAR) Studies of Functional Group Modifications

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency of lead compounds. For this compound derivatives, modifications of various functional groups have been explored to enhance their interaction with the neuraminidase active site.

The N-acetyl group of sialic acid and its analogs plays a role in binding to the neuraminidase active site. In the context of 4-(N-acetylamino)-3-guanidinobenzoic acid, a low micromolar inhibitor, replacing the N-acetylamino group with a 2-pyrrolidinone (B116388) ring containing a single hydroxymethyl side chain was found to be an effective substitution nih.gov. This modification provides a novel structural template for the development of more potent benzoic acid-based inhibitors nih.gov.

CompoundModificationIC50 (µM)Neuraminidase Strain
4-(N-acetylamino)-3-guanidinobenzoic acid-2.5N9
2-pyrrolidinone derivativeReplacement of N-acetylamino groupLow micromolarNot specified

The introduction of hydrophobic substituents has been shown to significantly impact the inhibitory activity of guanidinobenzoic acid derivatives. The synthesis of a derivative with a lipophilic side chain at the C-3 position and a guanidine (B92328) at the C-5 position led to a compound that was highly selective for type A influenza neuraminidase over type B nih.gov. The X-ray crystal structure of this compound, 4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid, revealed that the lipophilic side chain binds in a newly formed hydrophobic pocket nih.gov. This demonstrates that targeting hydrophobic regions within or near the active site can be a successful strategy for enhancing inhibitor potency and selectivity.

CompoundModificationIC50 (µM) - Type A (H2N2)IC50 (µM) - Type B (B/Lee/40)
4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acidAddition of a 3-pentyloxy group1500

X-ray Crystallographic Analysis of Enzyme-Inhibitor Complexes

X-ray crystallography has been an indispensable tool in elucidating the precise binding modes of this compound derivatives to influenza neuraminidase. These studies have provided atomic-level details of the interactions between the inhibitors and the active site residues, guiding the rational design of more potent compounds. The crystal structure of B/Lee/40 neuraminidase complexed with 3,5-diguanidino-4-(N-acetylamino)benzoic acid has been solved at 2.2Å resolution nih.gov.

The analysis of enzyme-inhibitor complexes has confirmed that the benzene (B151609) ring of the benzoic acid derivatives serves as a scaffold to replace the dihydropyran ring of sialic acid analogs nih.gov. Crystallographic data has revealed that while some derivatives bind in a manner analogous to known inhibitors, others, such as 4-(acetylamino)-3-guanidinobenzoic acid, adopt an unexpected orientation in the active site researchgate.net. The structure of this compound in complex with N9 neuraminidase showed that its 3-guanidino group occupies the glycerol-binding subsite nih.gov.

Furthermore, X-ray structures have shown that the binding of certain inhibitors can displace structural water molecules from the active site. For instance, the 5-guanidino group of 3,5-diguanidino-4-(N-acetylamino)benzoic acid displaces two structural water molecules upon binding nih.gov. These detailed structural insights are invaluable for understanding the thermodynamic contributions to binding affinity and for the continued, structure-based design of novel influenza neuraminidase inhibitors.

Inhibition of Serine Proteases

Guanidinobenzoic acid derivatives are recognized as potent inhibitors of trypsin-like serine proteases. Their mechanism of action is rooted in the structural mimicry of the natural substrates of these enzymes, particularly arginine and lysine, which possess a positively charged side chain. The guanidinium (B1211019) group of the inhibitor is designed to fit into the S1 specificity pocket of the protease, which typically contains a negatively charged aspartic acid residue (Asp189) at its base. This interaction forms a stable salt bridge, anchoring the inhibitor to the active site and preventing the binding of the natural substrate.

Urokinase-type Plasminogen Activator (uPA) Inhibition Mechanisms

The urokinase-type plasminogen activator (uPA) is a crucial serine protease involved in tissue remodeling and cell migration, and its overactivity is linked to cancer metastasis. Guanidinobenzoic acid derivatives serve as effective inhibitors of uPA. The inhibition mechanism involves the guanidino group of the compound inserting into the S1 pocket of the enzyme. cdc.gov

Detailed structural studies, such as X-ray co-crystal analyses of inhibitors like camostat hydrolyzed to 4-guanidinobenzoic acid (GBA), provide precise insights. In this interaction, the GBA fragment forms a covalent bond with the catalytic serine residue (Ser195) in the active site. cdc.gov Simultaneously, the guanidinium moiety establishes multiple hydrogen bonds with key residues within the S1 pocket, including Asp189, Ser190, and Gly219. cdc.gov This network of interactions effectively and stably blocks the active site, inhibiting the proteolytic activity of uPA.

Interactions with Trypsin and Plasmin

Trypsin and plasmin are two other major trypsin-like serine proteases that are significantly inhibited by guanidinobenzoic acid derivatives. The fundamental inhibitory action is similar to that for uPA, involving the binding of the guanidinium group in the S1 pocket. However, the efficacy and reactivity of different derivatives can vary between these enzymes, highlighting the importance of structure-activity relationships.

For instance, certain N-substituted-carbamoylmethyl-p-(p-guanidinobenzoyloxy)phenylalkanoate derivatives have demonstrated potent inhibitory activities against both trypsin and plasmin at very low concentrations. The inhibitory power is often quantified by the 50% inhibition concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. The data below illustrates the potent anti-trypsin and anti-plasmin activities of specific guanidinobenzoic acid derivatives.

Test Compound No.Anti-Trypsin 50% Inhibition Concentration (M)Anti-Plasmin 50% Inhibition Concentration (M)
13.0 x 10⁻⁹1.5 x 10⁻⁸
23.5 x 10⁻⁹1.6 x 10⁻⁹

Data sourced from patent information regarding novel guanidinobenzoic acid derivatives. tandfonline.com

Studies on depsipeptides of p-guanidinobenzoic acid have shown that these derivatives can be highly reactive in inactivating trypsin through the formation of a stable acyl-enzyme complex. nih.gov However, these same compounds were found to be less effective against plasmin, indicating that subtle structural differences in the active sites of these proteases influence inhibitor binding and efficacy. nih.gov

Mechanistic Insights into Enzyme Resistance (e.g., Hemagglutinin Changes in Influenza)

While guanidinobenzoic acid derivatives are primarily studied as protease inhibitors, the guanidino group is also a key structural feature in some antiviral drugs, such as the neuraminidase (NA) inhibitor zanamivir. The development of resistance to such inhibitors in influenza viruses provides a valuable model for understanding enzyme resistance mechanisms. Resistance to NA inhibitors does not solely arise from mutations within the neuraminidase enzyme itself; compensatory mutations in the other major viral surface protein, hemagglutinin (HA), play a critical role.

The primary mechanism of resistance often involves a mutation in the NA active site that reduces the binding affinity of the inhibitor. cdc.govnih.gov However, such mutations can also impair the enzyme's natural function of cleaving sialic acid, leading to reduced viral fitness and inefficient release of new virions from host cells. nih.gov

To counteract this loss of fitness, influenza viruses can acquire secondary, compensatory mutations in the hemagglutinin (HA) protein. nih.govnih.gov These HA mutations typically alter the protein's binding affinity for the host cell's sialic acid receptors. asm.orgresearchgate.netoup.com By decreasing the avidity of HA for these receptors, the virus becomes less dependent on NA activity for its release. This re-establishes the functional balance between the receptor-binding (HA) and receptor-destroying (NA) activities, allowing the resistant virus to replicate and spread effectively despite the presence of a compromised NA enzyme. nih.gov This phenomenon, where HA antigenic drift can promote the spread of NA inhibitor-resistant viruses, is sometimes referred to as a "hitchhiking" mechanism. nih.gov Therefore, changes in hemagglutinin are an indirect but crucial mechanistic insight into how viruses can develop resistance to inhibitors containing a guanidino group.

Molecular Interactions and Binding Site Analysis

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule, or ligand, to the active site of a protein.

Prediction of Binding Energies and Interaction Modes

The prediction of binding energy is a key outcome of molecular docking simulations, providing a quantitative estimate of the binding affinity between a ligand and a protein. These simulations calculate the free energy of binding, often expressed in kcal/mol, where a more negative value indicates a stronger and more stable interaction.

The interaction modes for a molecule like 3-Guanidinobenzoic acid are dictated by its functional groups: the guanidinium (B1211019) group and the carboxylic acid group, attached to a benzene (B151609) ring.

Guanidinium Group: This group is a strong hydrogen bond donor and can also participate in electrostatic (ionic) interactions due to its positive charge.

Carboxylic Acid Group: This group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen).

Benzene Ring: The aromatic ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's binding site.

Identification of Target Proteins (e.g., Periplasmic Binding Protein 1US5, Atu2422, TT1099, 5DT6)

While direct molecular docking studies of this compound with the specific target proteins Periplasmic Binding Protein 1US5, Atu2422, TT1099, and 5DT6 are not detailed in the available literature, computational analyses have been performed on closely related derivatives. For instance, a study on 4-(carboxyamino)-3-guanidino-benzoic acid utilized these proteins as targets. researchgate.net In that analysis, the derivative was docked against the active sites of the four proteins, with Periplasmic Binding Protein 1US5 and 5DT6 showing notable interaction energies, suggesting the guanidinobenzoic acid scaffold has the potential to bind to these targets. researchgate.net However, results for this specific derivative cannot be directly extrapolated to this compound.

Functional Group of this compoundPotential Interaction TypeRole in Protein Binding
Guanidinium GroupHydrogen BondingActs as a strong hydrogen bond donor to acceptor residues (e.g., Asp, Glu, Gln).
Guanidinium GroupElectrostatic/Ionic InteractionsForms salt bridges with negatively charged residues (e.g., Aspartate, Glutamate).
Carboxylic Acid GroupHydrogen BondingActs as both a hydrogen bond donor and acceptor with various residues (e.g., Ser, Thr, His).
Benzene RingHydrophobic & π-π StackingInteracts with nonpolar and aromatic residues (e.g., Phe, Tyr, Trp).

Inter- and Intra-Molecular Interactions

The chemical behavior and physical properties of this compound are heavily influenced by non-covalent interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular).

Intermolecular Interactions: The primary intermolecular forces in this compound are hydrogen bonds. The presence of both a carboxylic acid and a guanidinium group allows for the formation of extensive and robust hydrogen-bonding networks. researchgate.netmdpi.com Carboxylic acids are well-known to form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. libretexts.org The guanidinium group, with its multiple N-H bonds, can donate hydrogen bonds to the carboxylate groups of adjacent molecules, further stabilizing the crystal lattice structure. researchgate.net These strong intermolecular forces are responsible for properties such as a relatively high melting point compared to similar molecules with weaker interactions.

Advanced Spectroscopic Characterization of 3 Guanidinobenzoic Acid and Its Analogs

Experimental Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques that provide detailed information about the functional groups and molecular structure of a compound.

Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of a molecule reveals its vibrational modes corresponding to changes in the dipole moment. For 3-guanidinobenzoic acid, characteristic bands are expected for the carboxylic acid, guanidinium (B1211019), and substituted benzene (B151609) ring moieties.

In the absence of a direct experimental spectrum for this compound, the spectrum of its precursor, 3-aminobenzoic acid, provides insight into the vibrations of the 3-substituted benzoic acid core. The spectrum of 4-guanidinobenzoic acid hydrochloride offers a reference for the guanidinium group vibrations.

Key expected IR absorption bands for this compound, based on its analogs, include:

O-H stretch (Carboxylic Acid): A broad band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

N-H stretch (Guanidinium): Multiple bands are expected in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the guanidinium group.

C=O stretch (Carboxylic Acid): A strong absorption band is predicted around 1680-1710 cm⁻¹, indicative of the carbonyl group.

C=N stretch (Guanidinium): A strong band is expected in the 1630-1680 cm⁻¹ region.

N-H bend (Guanidinium): Bending vibrations for the N-H groups are anticipated around 1580-1650 cm⁻¹.

C-N stretch: Vibrations for the C-N bond linking the guanidinium group to the aromatic ring are expected in the 1250-1350 cm⁻¹ range.

C-O stretch (Carboxylic Acid): This band is typically found between 1210 and 1320 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Aromatic C-H bend (out-of-plane): For a 1,3-disubstituted benzene ring, characteristic bands are expected in the 680-900 cm⁻¹ region.

Interactive Table of Expected IR Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
GuanidiniumN-H stretch3100-3400Medium-Strong
Carboxylic AcidC=O stretch1680-1710Strong
GuanidiniumC=N stretch1630-1680Strong
GuanidiniumN-H bend1580-1650Medium
Aromatic RingC=C stretch1450-1600Medium
Carboxylic AcidC-O stretch1210-1320Medium
-C-N stretch1250-1350Medium

Raman Spectroscopy

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to show strong bands for the aromatic ring vibrations and the symmetric vibrations of the guanidinium group.

Expected prominent Raman bands for this compound include:

Aromatic Ring Breathing: A strong, sharp band is anticipated around 1000 cm⁻¹, which is characteristic of the benzene ring.

Symmetric C-N stretch (Guanidinium): This vibration is expected to produce a strong Raman signal.

Aromatic C-H in-plane bend: These vibrations typically appear in the 1000-1300 cm⁻¹ region.

Carboxylic Acid C=O stretch: This band will also be present, though often weaker in Raman than in IR.

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions due to the substituted benzene ring. The guanidinium and carboxylic acid groups act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity.

For comparison, 3-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm. drugbank.com Benzoic acid in an acidic aqueous solution shows absorption bands around 230 nm and 274 nm. rsc.org The introduction of the guanidinium group, a strong electron-donating group, at the meta position is expected to cause a bathochromic (red) shift in the absorption bands of the benzoic acid chromophore.

Interactive Table of Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected λmax (nm)Chromophore
π → π~200-220Benzene Ring
π → π~230-250Benzene Ring
n → π*~270-290Benzene Ring / Carbonyl

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the protons of the guanidinium and carboxylic acid groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the carboxyl and guanidinium substituents.

Based on the analysis of its analogs, the following proton signals are expected:

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield, typically above 10 ppm, due to the acidic nature of the proton.

Guanidinium Protons (-NH₂ and =NH): These protons are expected to appear as broad signals in the range of 7-9 ppm, and their chemical shift can be highly dependent on the solvent and concentration.

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet pattern in the aromatic region (7.0-8.5 ppm). Due to the meta-substitution, they will be chemically non-equivalent.

For comparison, the predicted ¹H NMR spectrum of the isomeric 4-guanidinobenzoic acid shows aromatic protons in the region of 7-8 ppm. drugbank.com

Interactive Table of Expected ¹H NMR Chemical Shifts for this compound

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
-COOH> 10Broad Singlet
-NH (Guanidinium)7-9Broad Singlet
Aromatic C-H7.0-8.5Multiplet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will provide a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR chemical shifts:

Carboxylic Carbon (-COOH): This carbon is expected to resonate in the downfield region, typically between 165-175 ppm.

Guanidinium Carbon (C=N): The carbon of the guanidinium group is anticipated to appear around 155-165 ppm.

Aromatic Carbons: The six aromatic carbons will show signals in the range of 115-140 ppm. The carbon attached to the carboxylic acid group (C1) and the carbon attached to the guanidinium group (C3) will be deshielded compared to the other ring carbons.

The predicted ¹³C NMR spectrum for 4-guanidinobenzoic acid shows the carboxylic carbon at approximately 167 ppm and the guanidinium carbon around 157 ppm. drugbank.com

Interactive Table of Expected ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
-COOH165-175
C=N (Guanidinium)155-165
Aromatic C-3 (C-N)135-145
Aromatic C-1 (C-COOH)130-140
Other Aromatic C-H115-130

Correlation of Experimental and Theoretical Spectroscopic Data

In the absence of direct experimental data for this compound, a correlation with theoretical data from closely related analogs is invaluable. Computational chemistry, particularly using Density Functional Theory (DFT), can predict spectroscopic properties with a reasonable degree of accuracy.

A computational study on 4-(carboxyamino)-3-guanidino-benzoic acid, a very close analog, provides theoretical spectroscopic data. Comparing this theoretical data with the experimental data of 4-guanidinobenzoic acid allows for an assessment of the accuracy of the computational methods and provides a more confident prediction for the spectroscopic properties of this compound.

Vibrational Spectroscopy: Theoretical calculations of IR and Raman spectra can aid in the assignment of vibrational modes. The calculated frequencies are often systematically higher than the experimental values, and a scaling factor is typically applied to improve the correlation. The calculated spectrum for the 3-guanidino analog can be used to predict the positions and relative intensities of the key vibrational bands for this compound.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts can be compared with experimental values for analogs to validate the computational model. The calculated ¹H and ¹³C NMR chemical shifts for the 3-guanidino analog can provide a strong indication of the expected experimental values for this compound. Discrepancies between theoretical and experimental values can often be attributed to solvent effects and intermolecular interactions that are not fully accounted for in the calculations.

By integrating the available experimental data for its analogs with theoretical predictions for a closely related structure, a comprehensive and reliable spectroscopic profile of this compound can be constructed. This approach underscores the synergy between experimental and computational methods in modern chemical characterization.

Applications in Advanced Material Design and Delivery Systems Academic Focus

Guanidinobenzoic Acid Moieties in Nanocarrier Design

The unique physicochemical properties of the guanidinium (B1211019) group, derived from the delocalization of its positive charge, have made it a valuable functional moiety in the design of sophisticated nanocarrier systems. While specific research focusing exclusively on 3-Guanidinobenzoic acid in this context is limited, the broader principles of guanidinium functionalization provide a strong basis for its potential applications. The integration of guanidinobenzoic acid moieties, including the 3-isomer, onto nanocarriers can significantly influence their interaction with biological systems, enhancing their efficacy in therapeutic and diagnostic applications.

Integration into Dendrimer Structures for Molecular Conjugation

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture, making them ideal scaffolds for the development of drug delivery and gene therapy vectors. The surface of dendrimers can be readily functionalized with various molecules, including guanidinium-containing compounds, to impart specific properties. The process of attaching guanidinium groups, known as guanidinylation, can be achieved through various synthetic strategies.

The functionalization of dendrimer surfaces with guanidinium moieties has been shown to be a successful strategy for enhancing their performance as non-viral gene delivery agents. For instance, fourth-generation poly(propylene imine) dendrimers have been functionalized with guanidinium groups, leading to a significant improvement in their transfection efficiency. This enhancement is attributed to the increased ability of the guanidinylated dendrimers to penetrate cells, a direct result of the accumulation of guanidinium groups on the dendrimer surface. Studies have shown that the degree of guanidinylation can be tuned to optimize both transfection efficiency and cytotoxicity, with partially guanidinylated dendrimers sometimes exhibiting lower toxicity.

While many studies utilize reagents other than this compound for guanidinylation, the fundamental principles remain applicable. The carboxylic acid group of this compound provides a convenient handle for covalent attachment to the amine-terminated surfaces of common dendrimers like polyamidoamine (PAMAM) through standard amide bond formation reactions. This would result in a dendrimer surface decorated with 3-guanidinobenzoyl groups, presenting the guanidinium functionality to the biological environment.

Table 1: Comparison of Dendrimer Transfection Efficiency with and without Guanidinylation

Dendrimer TypeDegree of GuanidinylationTransfection EfficiencyCytotoxicity
Poly(propylene imine) G40%LowHigh
Poly(propylene imine) G4Partial (e.g., 12 guanidinium groups)Moderate-HighReduced
Poly(propylene imine) G4100%HighModerate

Note: This table represents generalized findings from studies on guanidinylated dendrimers and is intended to illustrate the potential impact of functionalization with guanidinium moieties, such as those derived from this compound.

Role in Membrane Interaction and Permeation Mechanisms

A significant body of research highlights the crucial role of the guanidinium group in facilitating the translocation of molecules across biological membranes. This property is central to the function of cell-penetrating peptides (CPPs), which are rich in arginine residues containing guanidinium side chains. The mechanism of membrane permeation by guanidinium-rich molecules is thought to involve direct interactions with negatively charged components of the cell membrane, such as phospholipids and proteoglycans.

The positively charged guanidinium group can form strong, bidentate hydrogen bonds with the phosphate head groups of lipids in the cell membrane. This interaction is believed to neutralize the charge of the guanidinium group, creating a transient, less polar ion pair that can more readily partition into the hydrophobic core of the lipid bilayer. This "polarity chameleon" behavior allows guanidinium-rich molecules to effectively cross the membrane barrier.

Computational and experimental studies have revealed that deprotonated fatty acids in the outer leaflet of the cell membrane can interact with guanidinium groups, leading to the formation of a transient membrane channel. This channel facilitates the transport of guanidinium-rich molecules into the cell. Upon reaching the inner leaflet and the more acidic environment of the cytosol, the fatty acids become protonated, leading to the release of the transported molecule and the resealing of the channel.

Therefore, the incorporation of this compound moieties onto the surface of nanocarriers is expected to enhance their cellular uptake by leveraging these well-established membrane interaction and permeation mechanisms of the guanidinium group.

Potential in Optoelectronic Devices based on Nonlinear Optical Properties

Nonlinear optical (NLO) materials are essential components in a variety of optoelectronic devices, including frequency converters, optical switches, and modulators. Organic molecules with extended π-conjugated systems and strong electron-donating and electron-accepting groups often exhibit significant second-order and third-order NLO responses.

While there is a lack of specific experimental data on the nonlinear optical properties of this compound, its molecular structure suggests potential for NLO activity. The molecule consists of a benzene (B151609) ring (an aromatic π-system) substituted with a carboxyl group (-COOH), which is an electron-withdrawing group, and a guanidinium group (-C(NH2)2+), which can act as a strong electron-donating group due to resonance. This donor-acceptor substitution pattern on an aromatic ring is a classic design motif for creating molecules with large second-order hyperpolarizabilities (β), a key parameter for second-harmonic generation (SHG).

Theoretical studies on similar aromatic carboxylic acids and amino acids have shown that charge transfer transitions between donor and acceptor groups make significant contributions to the second-order polarizability. The efficiency of NLO materials is also highly dependent on their crystalline structure; for SHG to be observed, the material must crystallize in a non-centrosymmetric space group.

Further research, including theoretical calculations and experimental measurements on single crystals of this compound and its derivatives, would be necessary to fully elucidate its NLO properties and assess its potential for applications in optoelectronic devices.

Future Directions and Research Perspectives for 3 Guanidinobenzoic Acid

The foundational understanding of 3-guanidinobenzoic acid has paved the way for numerous prospective research avenues. Future investigations are poised to expand its synthetic accessibility, deepen the computational understanding of its behavior, uncover new biological roles, and harness its unique chemical properties for novel material applications. The following sections explore these burgeoning areas of research.

Q & A

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?

  • Methodological Answer : Use Quality by Design (QbD) principles, identifying critical process parameters (CPPs) via factorial design experiments. Monitor reaction progression with in-line PAT (process analytical technology) tools like FTIR. Include purification validation steps (e.g., recrystallization yield ≥80%) and adhere to ICH guidelines for impurity profiling .

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